molecular formula C8H10ClF2NO B2503586 3-(difluoromethyl)-4-methoxyaniline hydrochloride CAS No. 2253630-41-8

3-(difluoromethyl)-4-methoxyaniline hydrochloride

Cat. No.: B2503586
CAS No.: 2253630-41-8
M. Wt: 209.62
InChI Key: XXEJWSWZDVHOSP-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methoxyaniline hydrochloride is an organic compound that features a difluoromethyl group attached to an aniline ring, with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-4-methoxyaniline hydrochloride typically involves the introduction of the difluoromethyl group into the aniline ring. One common method is the reaction of 4-methoxyaniline with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods may utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of solvent, temperature, and reaction time are critical parameters that need to be optimized for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methoxyaniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-(Difluoromethyl)-4-methoxyaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(difluoromethyl)-4-methoxyaniline hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the difluoromethyl and methoxy groups, which can confer unique chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

3-(difluoromethyl)-4-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c1-12-7-3-2-5(11)4-6(7)8(9)10;/h2-4,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJWSWZDVHOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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